molecular formula C19H15NSeTe B14569895 Triphenyltellanium selenocyanate CAS No. 61462-68-8

Triphenyltellanium selenocyanate

Cat. No.: B14569895
CAS No.: 61462-68-8
M. Wt: 463.9 g/mol
InChI Key: XNJRRWIGLOMMLR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyltellanium selenocyanate (CAS 61462-68-8) is an organotellurium compound with the molecular formula C₁₉H₁₅NSeTe and a molecular weight of 463.9 g/mol . It features a selenocyanate (-SeCN) functional group, making it a valuable reagent in scientific research . A common synthesis method involves the reaction of triphenyltellanium chloride with potassium selenocyanate in an organic solvent such as acetonitrile or dichloromethane . This compound undergoes various chemical reactions, including oxidation to tellurium and selenium dioxides, reduction to elemental tellurium and selenium, and substitution of the selenocyanate group with other nucleophiles like thiocyanate or cyanate . In research, this compound is utilized in organic synthesis for the formation of carbon-selenium bonds . Studies suggest that selenocyanate-containing compounds exhibit promising biological properties, including anticancer and chemopreventive effects, and are being investigated for their potential to inhibit cancer cell growth and induce apoptosis . The compound's mechanism of action is thought to involve interactions with cellular components, potentially generating reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death . It may also modulate the activity of enzymes involved in redox reactions . Additionally, due to its unique electrical properties, it finds applications in industrial research, particularly in the production of semiconductors and other electronic materials . This product is intended for in-vitro research only and is not for human or veterinary use.

Properties

CAS No.

61462-68-8

Molecular Formula

C19H15NSeTe

Molecular Weight

463.9 g/mol

IUPAC Name

triphenyltellanium;selenocyanate

InChI

InChI=1S/C18H15Te.CHNSe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1

InChI Key

XNJRRWIGLOMMLR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[Se-]

Origin of Product

United States

Preparation Methods

The synthesis of triphenyltellanium selenocyanate can be achieved through several methods. One common approach involves the reaction of triphenyltellanium chloride with potassium selenocyanate. This reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under mild conditions. The reaction can be represented as follows:

Ph3TeCl+KSeCNPh3TeSeCN+KCl\text{Ph}_3\text{TeCl} + \text{KSeCN} \rightarrow \text{Ph}_3\text{TeSeCN} + \text{KCl} Ph3​TeCl+KSeCN→Ph3​TeSeCN+KCl

Another method involves the metathesis reaction of triphenyltellanium bromide with silver selenocyanate. This reaction also takes place in an organic solvent and requires careful control of temperature and reaction time to ensure high yields.

Chemical Reactions Analysis

Triphenyltellanium selenocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide and selenium dioxide. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of this compound can yield elemental tellurium and selenium. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, such as thiocyanate or cyanate, under appropriate conditions. This reaction often requires a catalyst and elevated temperatures.

Scientific Research Applications

Triphenyltellanium selenocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. The compound’s unique reactivity makes it valuable for synthesizing complex organic molecules.

    Biology: Research has shown that selenocyanate-containing compounds exhibit anticancer and chemopreventive properties. This compound is being investigated for its potential to inhibit the growth of cancer cells and induce apoptosis.

    Medicine: The compound’s antioxidant properties make it a candidate for developing new therapeutic agents. It is being studied for its ability to protect cells from oxidative stress and reduce inflammation.

    Industry: In industrial applications, this compound is used in the production of semiconductors and other electronic materials due to its unique electrical properties.

Mechanism of Action

The mechanism of action of triphenyltellanium selenocyanate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, this compound can modulate the activity of enzymes involved in redox reactions, further enhancing its therapeutic potential.

Comparison with Similar Compounds

Table 1: Anticancer and Antileishmanial Activity of Selected Selenocyanates
Compound IC₅₀ (Cancer Cells) IC₅₀ (Leishmania spp.) Key Findings References
Benzodioxyl selenocyanate (2a) 12 µM (HT-29, H1299) 5 µM Multitarget: Antiproliferative, antileishmanial, antibacterial
Benzyl selenocyanate (BSC) N/A N/A Chemopreventive in colon cancer models
p-XSC N/A N/A 80 ppm in diet reduced DMBA-induced mammary tumors by 88%
Triphenylselenonium chloride N/A N/A Antioxidant and carcinostatic activity
Key Observations:
  • Benzodioxyl selenocyanate (2a) outperforms diselenides in antileishmanial activity but shows comparable cytotoxicity to ferrocene-containing selenides .
  • p-XSC is a lead chemopreventive agent, reducing DNA adduct formation by 88% in mammary tissue .

Toxicity Profiles

Mechanisms of Action

  • p-XSC: Inhibits carcinogen-DNA binding in mammary tissue, blocking bay-region diol-epoxide adducts .
  • Selenocyanate derivatives: Induce apoptosis via Akt pathway inhibition (e.g., 40% reduction in Akt phosphorylation in breast cancer cells) .
  • Diselenides : Enhanced antileishmanial activity attributed to redox cycling and ROS generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.